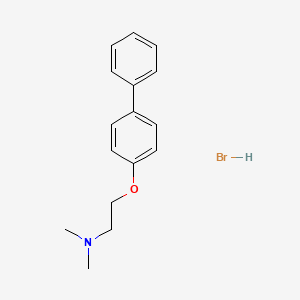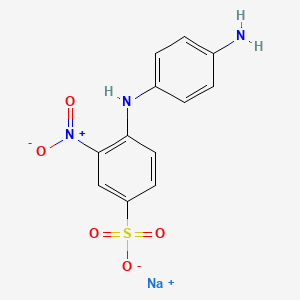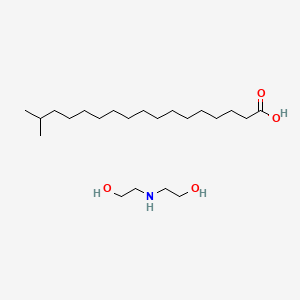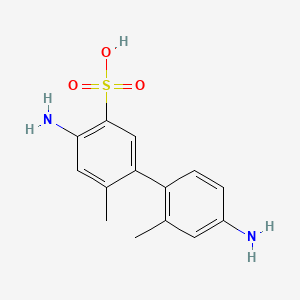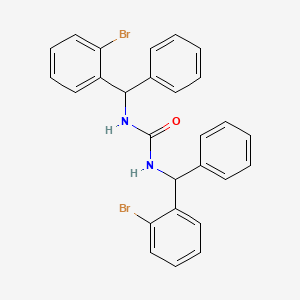
N,N'-Bis((2-bromophenyl)phenylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis((2-bromophenyl)phenylmethyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two bromophenyl groups and a phenylmethyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis((2-bromophenyl)phenylmethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 2-bromophenylamine with phenylmethyl isocyanate under mild conditions. This reaction can be carried out in the presence of a catalyst or under catalyst-free conditions in water, which is an environmentally friendly approach .
Industrial Production Methods
Industrial production of N-substituted ureas, including N,N’-Bis((2-bromophenyl)phenylmethyl)urea, often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of carbamoyl chlorides or isocyanates are preferred. These methods are more environmentally friendly and safer .
化学反応の分析
Types of Reactions
N,N’-Bis((2-bromophenyl)phenylmethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new urea derivative with the amine group replacing the bromine atom.
科学的研究の応用
N,N’-Bis((2-bromophenyl)phenylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials
作用機序
The mechanism of action of N,N’-Bis((2-bromophenyl)phenylmethyl)urea involves its interaction with molecular targets such as enzymes or proteins. The bromophenyl groups can form hydrogen bonds or other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenylmethyl group can also contribute to the binding affinity and specificity of the compound .
類似化合物との比較
Similar Compounds
N,N’-Bis(phenylmethyl)urea: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Contains trifluoromethyl groups instead of bromophenyl groups, leading to different chemical properties and applications.
Uniqueness
N,N’-Bis((2-bromophenyl)phenylmethyl)urea is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
160807-86-3 |
|---|---|
分子式 |
C27H22Br2N2O |
分子量 |
550.3 g/mol |
IUPAC名 |
1,3-bis[(2-bromophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22Br2N2O/c28-23-17-9-7-15-21(23)25(19-11-3-1-4-12-19)30-27(32)31-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)29/h1-18,25-26H,(H2,30,31,32) |
InChIキー |
DPYPSFSAYSVHET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



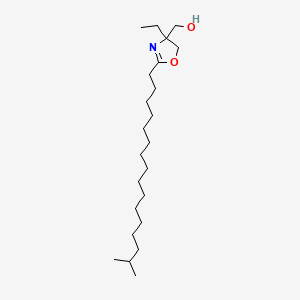
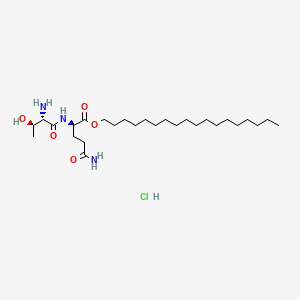
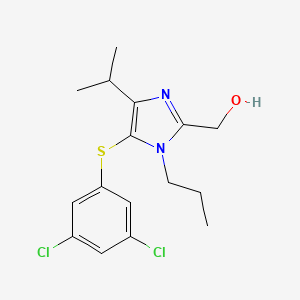
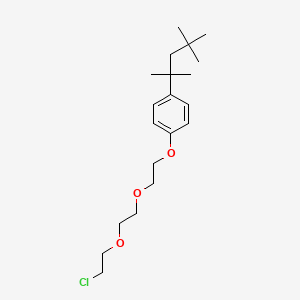
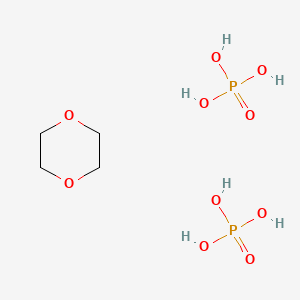
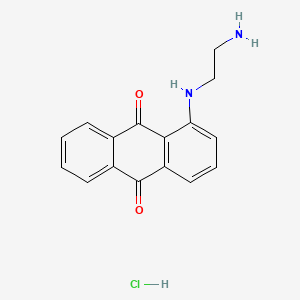
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
